Characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol: A Guide to an Undocumented Compound
Characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol: A Guide to an Undocumented Compound
A comprehensive search of the scientific literature and chemical databases reveals a significant gap in the characterization data for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol. While the parent scaffold and its derivatives have garnered interest in medicinal chemistry, detailed spectroscopic and physical data for the 7-hydroxy substituted variant remains largely unpublished. This guide, therefore, serves to highlight the existing knowledge on the core structure and outlines the necessary experimental protocols that would be required for a full characterization of the title compound.
The 2-oxa-5-azabicyclo[2.2.1]heptane framework is a conformationally rigid bridged morpholine isostere that has been utilized in drug design.[1] Its constrained bicyclic structure offers a unique three-dimensional presentation of substituents, making it an attractive scaffold for exploring structure-activity relationships in various biological targets.
The Parent Scaffold: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane
An improved and efficient synthesis of the parent compound, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, has been developed starting from trans-4-hydroxy-L-proline.[1] This multi-step synthesis utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine and proceeds in a high overall yield.[1] The structural integrity of the synthesized parent compound has been confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, with the obtained spectra being consistent with previously reported data.[2]
Derivatives of this scaffold, particularly those substituted at the C-3 position, have been synthesized and characterized as backbone-constrained analogues of bioactive molecules like baclofen and pregabalin.[3] These studies provide some spectroscopic data, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), for these more complex analogues.[3]
The Missing Piece: Characterization of the 7-ol Derivative
Despite the available information on the core structure and some of its derivatives, specific experimental data for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is not present in the currently accessible scientific literature. A thorough characterization of this molecule would necessitate a suite of analytical techniques to elucidate its structure, purity, and physicochemical properties.
The following sections outline the standard methodologies that would be employed for the comprehensive characterization of this novel compound.
Proposed Experimental Workflow for Characterization
A logical workflow for the characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol would involve a series of spectroscopic and analytical techniques to confirm its identity and purity.
Caption: Proposed workflow for the characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to characterize (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Spectroscopy:
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Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
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Typical parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
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The chemical shifts (δ) should be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
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Expected signals would include resonances for the protons on the bicyclic core and the hydroxyl proton. The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J) in Hz will be crucial for assigning the relative stereochemistry of the 7-hydroxyl group (endo or exo).
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¹³C NMR Spectroscopy:
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Acquire a proton-decoupled carbon-13 NMR spectrum.
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This will provide information on the number of unique carbon environments in the molecule.
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The chemical shift of the C7 carbon bearing the hydroxyl group will be of particular interest.
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2D NMR Spectroscopy (COSY, HSQC):
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Correlation Spectroscopy (COSY) experiments would be used to establish proton-proton coupling networks, aiding in the assignment of the ¹H NMR spectrum.
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Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to correlate each proton with its directly attached carbon atom, facilitating the unambiguous assignment of the ¹³C NMR spectrum.
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Infrared (IR) Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition:
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Record the infrared spectrum over the range of 4000-400 cm⁻¹.
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Key characteristic absorption bands to look for would include:
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A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.
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C-H stretching bands for the aliphatic protons around 2850-3000 cm⁻¹.
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A C-O stretching band for the ether linkage and the alcohol.
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N-H bending and C-N stretching bands for the secondary amine.
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Mass Spectrometry (MS)
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Sample Introduction and Ionization:
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Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
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Electrospray ionization (ESI) or chemical ionization (CI) would be suitable techniques to generate the protonated molecule [M+H]⁺.
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Mass Analysis:
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Acquire a full scan mass spectrum to determine the molecular weight of the compound.
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High-resolution mass spectrometry (HRMS) is essential to determine the exact mass and, consequently, the elemental composition of the molecule, which provides strong evidence for its chemical formula.
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Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion and provide further structural information based on the fragmentation pattern.
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Tabular Summary of Expected Data
While experimental data is not available, the following table outlines the expected types of data that would be generated from a full characterization.
| Analytical Technique | Parameter | Expected Observation for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol |
| ¹H NMR | Chemical Shifts (δ) | Resonances in the aliphatic region for the bicyclic core protons. A distinct signal for the H-7 proton, with its chemical shift and coupling constants indicating the endo/exo stereochemistry. A resonance for the hydroxyl proton. |
| Coupling Constants (J) | J-couplings between adjacent protons, providing information on the dihedral angles and stereochemistry. | |
| ¹³C NMR | Chemical Shifts (δ) | Distinct signals for each of the five unique carbon atoms in the bicyclic core. The chemical shift of C7 would be significantly downfield due to the attached hydroxyl group. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch, N-H bend, C-N stretch. |
| HRMS | m/z | An exact mass measurement corresponding to the elemental formula C₅H₉NO₂. |
| Melting Point | °C | A sharp melting point range for a pure crystalline solid. |
| Purity Analysis | % Area | High purity (>95%) as determined by HPLC or GC analysis. |
Conclusion
The characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol represents an opportunity to contribute new knowledge to the field of heterocyclic chemistry. The lack of published data underscores the novelty of this specific compound. By following the established and rigorous experimental protocols outlined in this guide, researchers can fully elucidate its structure and properties. This foundational data is a prerequisite for any further investigation into its potential applications in drug discovery and development. The scientific community awaits the synthesis and comprehensive characterization of this intriguing molecule to unlock its full potential.
References
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An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 2013.
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2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 2023.
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An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. E-Library, 2013.
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2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 2022.
